![molecular formula C12H15N3 B3214807 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine CAS No. 1153040-84-6](/img/structure/B3214807.png)
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Overview
Description
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine, also known as DMPA, is a pyrazole derivative that has been found to have potential applications in the field of scientific research. This compound has gained significant attention due to its unique chemical properties and potential pharmaceutical applications.
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is not fully understood. However, studies have suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX-2, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has been found to have significant biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has been found to have a half-life of around 4 hours and is mainly metabolized in the liver.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic at low concentrations. However, there are also some limitations to the use of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine in lab experiments. It has low water solubility, which can make it difficult to dissolve in aqueous solutions. It also has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the research on 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine. One potential direction is to investigate its potential applications in the treatment of cancer. Studies have suggested that 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine may have anti-cancer properties by inhibiting the activity of COX-2. Another potential direction is to investigate its potential applications in the treatment of Alzheimer's disease. Studies have suggested that 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine may have neuroprotective properties and could potentially be used to prevent or treat Alzheimer's disease. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine in order to optimize its use in lab experiments.
Scientific Research Applications
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has been found to have potential applications in the field of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has also been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-11(7-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOVROLTCHDEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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